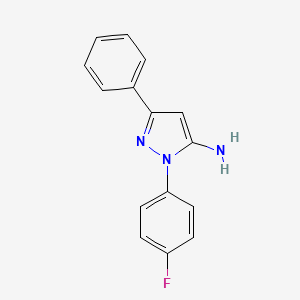

1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine

Descripción

Background and Significance of Pyrazole Derivatives

Pyrazole derivatives constitute one of the most extensively studied groups of compounds within the azole family, representing five-membered heterocycles that possess remarkable versatility in organic synthesis applications. These compounds have garnered substantial attention due to their pharmacologically important active scaffold, which demonstrates nearly all types of pharmacological activities across diverse therapeutic categories. The presence of pyrazole nuclei in established pharmaceutical agents, including celecoxib as a potent anti-inflammatory medication, the antipsychotic compound 3-chloro-4-(4-pyridinyl)phenyl-1-piperazine-butanol, the anti-obesity drug rimonabant, difenamizole as an analgesic agent, betazole functioning as a histamine H2-receptor agonist, and fezolamide serving as an antidepressant agent, has conclusively demonstrated the exceptional pharmacological potential of the pyrazole moiety.

The biological significance of pyrazole derivatives extends across multiple therapeutic domains, encompassing inhibitors of protein glycation, antibacterial agents, antifungal compounds, anticancer medications, antidepressant drugs, anti-inflammatory substances, anti-tuberculosis treatments, antioxidant formulations, and antiviral agents. Contemporary research has revealed that pyrazole systems, functioning as biomolecules, attract considerable attention due to their fascinating pharmacological properties and their capacity to interact effectively with biopolymers through their heterocyclic nuclei structures. Recent observations suggest that substituted pyrazole derivatives and related heterocycles, which serve as structural isosters of nucleotides, possess substantial activity with reduced toxicities in chemotherapeutic approaches for human applications.

Research investigations have demonstrated that pyrazole derivatives exhibit significant potential in multiple specialized applications beyond traditional pharmaceutical uses. These compounds serve as diagnostic agents for advanced imaging techniques, enhancing the accuracy of disease detection and monitoring capabilities, which proves crucial in medical diagnostics. Additionally, they find applications in developing advanced materials, including specialized polymers and protective coatings that exhibit improved thermal stability and enhanced mechanical properties, making them valuable for various industrial applications.

Historical Context and Discovery

The historical development of pyrazole chemistry traces back to the late nineteenth century when the renowned German chemist Ludwig Knorr first synthesized pyrazole compounds in 1883. Knorr's pioneering work established the foundation for exploring pyrazole derivatives across various scientific disciplines, initially attracting attention for their intriguing chemical properties and remarkable synthetic potential. The first synthesis of substituted pyrazoles was accomplished through Knorr's innovative approach, which involved reacting beta-diketone compounds with hydrazine derivatives to produce two distinct regioisomers, establishing the fundamental methodology that continues to influence contemporary synthetic strategies.

As the twentieth century progressed, researchers increasingly recognized the exceptional potential of pyrazole compounds in medicinal applications, marking the beginning of a revolutionary era in pharmaceutical chemistry. Pyrazole derivatives demonstrated promising biological activities across multiple therapeutic areas, leading to the development of numerous medications that have since assumed pivotal roles in treating a comprehensive array of medical conditions. The cyclocondensation reactions of 1,3-dicarbonyl compounds with hydrazine derivatives emerged as simple and rapid approaches for obtaining polysubstituted pyrazoles, representing one of the most fundamental and widely employed synthetic methodologies in this chemical class.

The evolution of pyrazole chemistry has witnessed continuous refinement of synthetic approaches, with researchers developing increasingly sophisticated methods for constructing complex pyrazole frameworks. Modern synthetic strategies encompass reactions involving acetylenic ketones, alpha-beta-ethylenic ketones, and in situ formation of diazo compounds, providing access to structurally diverse pyrazole derivatives with enhanced biological activities. These methodological advances have facilitated the creation of comprehensive libraries of pyrazole compounds, enabling systematic structure-activity relationship studies that guide the rational design of improved therapeutic agents.

Structural Characteristics and Nomenclature

The compound this compound exhibits a distinctive molecular architecture characterized by a central pyrazole core bearing specific substituents at defined positions. According to International Union of Pure and Applied Chemistry nomenclature conventions, this compound is systematically designated as 2-(4-fluorophenyl)-5-phenylpyrazol-3-amine, reflecting the precise positioning of functional groups within the heterocyclic framework. The molecular formula C15H12FN3 corresponds to a molecular weight of approximately 253.27 grams per mole, with the Chemical Abstracts Service registry number 72411-51-9 providing unique identification for this specific chemical entity.

The structural framework features a five-membered pyrazole ring containing two adjacent nitrogen atoms, with the 4-fluorophenyl group attached at the N1 position, the phenyl group positioned at carbon-3, and an amine functional group located at carbon-5. This particular substitution pattern contributes significantly to the compound's chemical reactivity profile and influences its biological properties through specific electronic and steric effects. The presence of the fluorine atom in the para position of the phenyl ring enhances the compound's lipophilicity and biological activity, while the amine group provides sites for further chemical modification and hydrogen bonding interactions.

Detailed structural analysis reveals that the pyrazole scaffold maintains planarity, with the attached aromatic rings adopting specific dihedral angles that influence molecular conformation and binding interactions. Crystallographic studies of related compounds demonstrate that pyrazole rings form characteristic dihedral angles with directly attached phenyl substituents, typically ranging from approximately 32 to 44 degrees, which affects molecular packing and intermolecular interactions. The standard International Chemical Identifier notation provides a comprehensive representation of the molecular connectivity: InChI=1S/C15H12FN3/c16-12-6-8-13(9-7-12)19-15(17)10-14(18-19)11-4-2-1-3-5-11/h1-10H,17H2.

Table 1: Structural and Identification Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C15H12FN3 |

| Molecular Weight | 253.27 g/mol |

| Chemical Abstracts Service Number | 72411-51-9 |

| International Union of Pure and Applied Chemistry Name | 2-(4-fluorophenyl)-5-phenylpyrazol-3-amine |

| Standard International Chemical Identifier | InChI=1S/C15H12FN3/c16-12-6-8-13(9-7-12)19-15(17)10-14(18-19)11-4-2-1-3-5-11/h1-10H,17H2 |

| Standard International Chemical Identifier Key | PPEUUMAZFYWELH-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)F |

| Structural Classification | Fluorinated pyrazole derivative |

| Functional Groups | Pyrazole core, amine group, fluorophenyl moiety |

| Heterocyclic System | 1H-pyrazole |

Research Objectives and Scientific Relevance

Contemporary research objectives surrounding this compound encompass multiple interconnected areas of scientific investigation, reflecting its broad applicability across pharmaceutical, agricultural, and materials science disciplines. Primary research efforts focus on exploring its role as a key intermediate in synthesizing various pharmaceutical compounds, particularly in developing anti-inflammatory and analgesic medications that provide effective pain relief with reduced side effects compared to traditional therapeutic options. Biochemical research initiatives employ this compound in studies investigating enzyme inhibition mechanisms and receptor binding interactions, enabling researchers to advance understanding of disease mechanisms while developing targeted therapeutic approaches.

Agricultural chemistry research objectives center on utilizing this compound in formulating advanced agrochemicals, including selective herbicides and environmentally compatible fungicides that enhance crop protection while minimizing ecological impact. These investigations support sustainable farming practices through the development of more effective and environmentally responsible pest management solutions. Material science research applications involve developing advanced materials, including specialized polymers and protective coatings that exhibit superior thermal stability and enhanced mechanical properties for diverse industrial applications.

Scientific relevance extends to the compound's utilization in creating diagnostic agents for sophisticated imaging techniques, where its unique molecular properties enhance the accuracy of disease detection and monitoring capabilities. This application proves particularly crucial in advancing medical diagnostic methodologies and improving patient care outcomes. Research into structure-activity relationships reveals that modifications at specific positions within the pyrazole framework can significantly influence biological activity, guiding rational drug design efforts toward developing improved therapeutic agents.

Table 2: Research Applications and Scientific Objectives

| Research Domain | Primary Objectives | Expected Outcomes |

|---|---|---|

| Pharmaceutical Development | Synthesis of anti-inflammatory and analgesic drugs | Enhanced therapeutic efficacy with reduced side effects |

| Agricultural Chemistry | Development of herbicides and fungicides | Improved crop protection with environmental sustainability |

| Biochemical Research | Investigation of enzyme inhibition and receptor binding | Advanced understanding of disease mechanisms |

| Material Science | Creation of advanced polymers and coatings | Superior thermal stability and mechanical properties |

| Diagnostic Applications | Development of imaging agents | Enhanced disease detection and monitoring accuracy |

| Structure-Activity Studies | Optimization of biological activity | Rational design of improved therapeutic compounds |

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-5-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3/c16-12-6-8-13(9-7-12)19-15(17)10-14(18-19)11-4-2-1-3-5-11/h1-10H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPEUUMAZFYWELH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402775 | |

| Record name | 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72411-51-9 | |

| Record name | 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72411-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-FLUOROPHENYL)-3-PHENYL-1H-PYRAZOL-5-YLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Classical Condensation of 4-Fluorobenzoylacetonitrile with Phenylhydrazine

One of the most established methods for synthesizing 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine involves the condensation of 4-fluorobenzoylacetonitrile with phenylhydrazine. This reaction proceeds via nucleophilic attack of phenylhydrazine on the β-ketonitrile, followed by cyclization to form the pyrazole ring with the amino group at C-5.

- Reaction conditions: Typically carried out in isopropanol with Montmorillonite K-10 clay as a catalyst under heating conditions.

- Yield: Approximately 72% isolated yield reported.

- Reference: Jagath Reddy et al., Organic Preparations and Procedures International, 2004.

Microwave-Assisted Cyclization Using 3-Aminocrotononitrile and 4-Fluorophenylhydrazine Hydrochloride

A modern, efficient approach utilizes microwave irradiation to accelerate the synthesis of 1-aryl-1H-pyrazole-5-amines, including the target compound.

- Procedure: 4-Fluorophenylhydrazine hydrochloride is reacted with 3-aminocrotononitrile in aqueous 1 M HCl under microwave heating at 150 °C for 10–15 minutes.

- Workup: Basification with 10% NaOH followed by vacuum filtration yields the product.

- Advantages: Rapid reaction time, high yields (70–90%), environmentally friendly solvent (water), and minimal purification steps.

- Reference: JoVE protocol, 2024.

Cyclization of α-Cyanoketones with Arylhydrazines

Another synthetic route involves the reaction of α-cyanoketones bearing the 4-fluorophenyl group with phenylhydrazine derivatives.

- Reaction conditions: Typically performed in acidic aqueous media or organic solvents under reflux or microwave conditions.

- Outcome: Formation of the pyrazole ring with the amino group at C-5.

- Reference: Beilstein Journal of Organic Chemistry, microwave-assisted one-pot synthesis.

Sonication-Assisted Synthesis from Carboxylic Acid Derivatives

Sonication has been employed to facilitate the cyclization of hydrazine derivatives with nitrile intermediates derived from halogen-substituted aromatic carboxylic acids.

- Method: Conversion of carboxylic acid to ester, then to oxonitrile, followed by cyclization with hydrazine hydrate under sonication.

- Benefits: Short reaction times (1–2 hours), good yields, and applicability to halogen-substituted aromatic systems.

- Reference: Oriental Journal of Chemistry, 2022.

Industrial Scale and Continuous Flow Approaches

For large-scale production, continuous flow reactors and optimized batch processes are employed to improve yield and purity.

- Typical synthetic route: Reaction of 4-fluorophenylhydrazine with appropriate ketones or nitriles under controlled temperature and solvent conditions (e.g., ethanol or methanol).

- Purification: Recrystallization and chromatographic techniques ensure high purity.

- Reference: BenchChem industrial synthesis notes (generalized for related pyrazoles).

- Microwave-assisted methods significantly reduce reaction times from hours to minutes while maintaining or improving yields, making them attractive for both research and industrial applications.

- The use of water as a solvent in microwave synthesis enhances environmental safety and reduces waste disposal costs.

- Sonication methods provide an alternative energy input to accelerate cyclization reactions, especially useful for halogen-substituted pyrazoles.

- Classical condensation methods remain reliable but are slower and may require harsher conditions or catalysts.

- Industrial processes focus on scalability and purity, often adapting laboratory methods with continuous flow technology and advanced purification.

The preparation of this compound can be achieved through several synthetic strategies, each with distinct advantages. Microwave-assisted cyclization of 4-fluorophenylhydrazine with 3-aminocrotononitrile stands out for its efficiency, environmental friendliness, and high yield. Classical condensation methods and sonication-assisted syntheses offer alternative routes depending on available resources and scale. Industrial production leverages these methods with process optimization to meet demand for high-purity material. The choice of method depends on the balance between speed, yield, environmental impact, and scalability.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce a variety of functionalized pyrazoles .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound plays a crucial role in the synthesis of various pharmaceuticals, especially anti-inflammatory and analgesic drugs. Its structure allows for effective pain relief with fewer side effects compared to traditional medications. Research shows that derivatives of pyrazole compounds exhibit significant biological activities, including anti-inflammatory and analgesic properties .

Case Study: p38 MAP Kinase Inhibitors

A study highlighted the synthesis of selective inhibitors of p38 MAP kinase derived from pyrazole scaffolds. These inhibitors demonstrated high oral bioavailability and were selected for clinical trials due to their promising therapeutic potential against inflammatory diseases .

Agricultural Chemistry

Agrochemical Formulation

this compound is utilized in developing agrochemicals such as herbicides and fungicides. Its application enhances crop protection while minimizing environmental impact, promoting sustainable agricultural practices .

Biochemical Research

Enzyme Inhibition Studies

The compound is instrumental in studies focused on enzyme inhibition and receptor binding. It aids researchers in understanding disease mechanisms and developing targeted therapies. For instance, its derivatives have been investigated for their ability to inhibit specific pathways involved in cancer progression .

Material Science

Advanced Materials Development

In material science, this compound contributes to creating advanced materials such as polymers and coatings with improved thermal stability and mechanical properties. These materials are beneficial for various industrial applications .

Diagnostic Tools

Imaging Techniques

This compound is also employed in the development of diagnostic agents for imaging techniques, enhancing the accuracy of disease detection and monitoring. Its chemical properties allow it to be incorporated into imaging agents that improve the visualization of pathological conditions .

Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Anti-inflammatory and analgesic drug synthesis | Effective pain relief with fewer side effects |

| Agricultural Chemistry | Herbicides and fungicides formulation | Enhanced crop protection |

| Biochemical Research | Enzyme inhibition studies | Understanding disease mechanisms |

| Material Science | Development of polymers and coatings | Improved thermal stability |

| Diagnostic Tools | Creation of imaging agents | Enhanced accuracy in disease detection |

Mecanismo De Acción

The mechanism of action of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The fluorophenyl and phenyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context .

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

The substituents on the pyrazole ring significantly influence solubility, lipophilicity, and steric interactions. Below is a comparative table of key analogs:

Crystallographic and Conformational Insights

- Crystal Packing : The 4-fluorophenyl group in the target compound promotes planar molecular conformations, as observed in SHELXL-refined structures . In contrast, bulkier groups like p-tolyl or trichlorophenyl induce steric clashes, altering crystal packing .

- Torsional Angles : Substituents at position 3 (e.g., phenyl vs. ethyl) affect the pyrazole ring’s dihedral angles. Ethyl groups introduce flexibility, reducing rigidity compared to aromatic substituents .

Actividad Biológica

1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, with the CAS number 72411-51-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including its anti-inflammatory, antimicrobial, and potential anticancer effects, supported by various research findings and case studies.

The molecular formula of this compound is with a molecular weight of 253.27 g/mol. The compound features a pyrazole core substituted with a fluorophenyl and a phenyl group, which contributes to its biological activities.

1. Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit notable anti-inflammatory properties. A study highlighted that compounds similar to this compound demonstrated significant anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The presence of specific functional groups in the pyrazole ring enhances this activity.

Table 1: Anti-inflammatory Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 20 | COX inhibition |

| Phenylbutazone | 15 | COX inhibition |

| Aspirin | 25 | COX inhibition |

The structure-activity relationship (SAR) analysis indicates that the introduction of electron-withdrawing groups at specific positions on the pyrazole ring enhances anti-inflammatory efficacy while minimizing gastrointestinal toxicity .

2. Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various pathogens. In vitro studies reported minimum inhibitory concentrations (MIC) that suggest strong bactericidal effects against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Activity Type |

|---|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 | Bactericidal |

| Escherichia coli | 0.30 | 0.60 | Bactericidal |

| Pseudomonas aeruginosa | 0.40 | 0.80 | Bactericidal |

The compound's ability to inhibit biofilm formation is particularly noteworthy, which is crucial for treating chronic infections .

3. Anticancer Potential

Emerging studies suggest that pyrazole derivatives, including this compound, may possess anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

Case Study: Inhibition of p38 MAP Kinase

A notable study focused on a series of pyrazole derivatives where the compound demonstrated selective inhibition of p38 MAP kinase, an important target in cancer therapy. The crystal structure revealed significant interactions within the ATP-binding pocket, suggesting a mechanism for its anticancer activity .

Q & A

Q. What are the common synthetic routes for 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine?

The synthesis typically involves cyclization or condensation reactions. For example:

- Cyclization of hydrazides : Substituted benzoic acid hydrazides can be cyclized using reagents like phosphorous oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to form pyrazole cores .

- Multi-step functionalization : Intermediate pyrazole carbonyl chlorides are generated via formylation, oxidation, and acylation, followed by reactions with nucleophiles (e.g., ammonium thiocyanate) to introduce amine groups .

- Solvent polarity considerations : Polar solvents like DMSO are used for photophysical studies, as they influence emission spectra (e.g., λmax at 356 nm) .

Q. How is the molecular structure of this compound confirmed experimentally?

Q. What initial biological screening assays are applicable for this compound?

- Antimicrobial testing : Agar dilution or microbroth dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity assays : MTT or resazurin-based viability tests in cancer cell lines (e.g., IC50 determination) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data?

- Cross-validation : Combine XRD with DFT-optimized structures to validate bond geometries. For example, discrepancies in dihedral angles (e.g., phenyl vs. pyrazole planes at 2.3°) can be addressed using software like SHELXL .

- High-resolution mass spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks (e.g., accurate mass ± 0.001 Da) .

Q. What strategies optimize reaction yields and purity for pyrazole derivatives?

Q. How are structure-activity relationships (SARs) studied for this compound?

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position to enhance lipophilicity and membrane permeability .

- Docking studies : Use software like AutoDock to predict binding modes to targets (e.g., σ1 receptors) .

- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonding with pyrazole-NH2) .

Q. What advanced methods validate crystallographic data quality?

- R-factor analysis : Aim for R < 0.05 and wR < 0.10 after refinement in SHELXL .

- Residual density maps : Ensure peaks < 0.3 eÅ⁻³ to confirm absence of unresolved solvent .

- Twinning detection : Use PLATON to assess domain ratios in cases of pseudosymmetry .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.